molecular formula C15H14F3NO B1329113 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline CAS No. 946784-08-3

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline

Cat. No.: B1329113
CAS No.: 946784-08-3
M. Wt: 281.27 g/mol
InChI Key: RKZZCCOJDAYAQC-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl group at the meta position and a 3,4-dimethylphenoxy substituent at the para position of the benzene ring. This compound is cataloged under sc-314429 by Santa Cruz Biotechnology and is marketed as a 500 mg reagent for microbiological and biochemical studies . Its structural complexity and electron-withdrawing trifluoromethyl group make it a valuable intermediate in pharmaceutical and agrochemical research, particularly for investigating bacterial resistance mechanisms and beta-lactam antibiotic action .

Properties

IUPAC Name

4-(3,4-dimethylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-9-3-5-12(7-10(9)2)20-14-6-4-11(19)8-13(14)15(16,17)18/h3-8H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZZCCOJDAYAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Step

  • Starting Material: Typically, a chlorinated or substituted trifluoromethylbenzene or phenol derivative is used.
  • Reagents and Conditions:
    • Use of acetic anhydride and concentrated nitric acid (68%) as nitrating agents instead of traditional mixed acid (nitric/sulfuric acid) systems. This substitution lowers the reaction temperature (10–15 °C), reduces risk, and minimizes isomeric impurities.
    • The nitration is performed by dropwise addition of nitric acid to a mixture of the starting material and acetic anhydride, followed by stirring for 3–4 hours at controlled temperature.
  • Workup: Washing with sodium hydroxide aqueous solution (4–6%) to neutralize and separate organic phases.

This method improves safety and environmental impact compared to classical nitration.

Reduction of Nitro Group to Amine

  • Catalysts and Reducing Agents:
    • Traditional methods use iron powder/ethanol systems, but these generate iron sludge waste.
    • An improved method employs ferric trichloride hexahydrate (FeCl3·6H2O) and hydrazine hydrate (80%) in ethanol under reflux conditions.
  • Procedure:
    • The nitrated intermediate is mixed with activated carbon and FeCl3·6H2O in ethanol.
    • Hydrazine hydrate is added dropwise over 3–3.5 hours under reflux.
    • The mixture is filtered hot, ethanol evaporated, and the residue extracted with organic solvents such as 1,2-dichloroethane, dioxane, or chloroform.
  • Advantages:
    • Avoids iron sludge waste.
    • Safer and more environmentally friendly.
    • High conversion efficiency to the amine compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Nitration o-chlorotrifluoromethane + acetic anhydride + 68% HNO3 10–15 3–4 Dropwise addition of HNO3; low temp to reduce impurities
Reduction FeCl3·6H2O + hydrazine hydrate (80%) in ethanol + activated carbon Reflux (~78) 3–3.5 Dropwise hydrazine addition; hot filtration
Coupling/Isocyanate Formation Triphosgene + catalyst (DMAP or pyridine) in 1,2-dichloroethane or dioxane -5 to 5 (dropwise), then reflux 3–5 Controlled addition and reflux for completion
Purification Vacuum distillation under ≤ -0.096 MPa 95–100 Achieves purity >99%

Research Findings and Yields

  • The optimized nitration using acetic anhydride/nitric acid system reduces reaction temperature and risk, yielding fewer nitration impurities.
  • The hydrazine hydrate reduction with FeCl3 catalyst achieves high conversion without iron sludge waste, improving environmental safety.
  • The triphosgene-mediated isocyanate formation proceeds with raw material residues below 1%, and final product purity exceeding 99.8%.
  • Molar yields for the isocyanate intermediate are reported around 76–81%, indicating efficient conversion.

Summary Table of Key Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome Advantages
1 Nitration Acetic anhydride + 68% HNO3, 10–15 °C Nitro-substituted intermediate Lower temp, less risk, fewer impurities
2 Reduction FeCl3·6H2O + hydrazine hydrate in ethanol reflux Amino-substituted intermediate No iron sludge, environmentally friendly
3 Isocyanate formation Triphosgene + DMAP/pyridine, reflux in organic solvent Isocyanate intermediate High purity, controlled reaction
4 Coupling (if needed) Phenoxy derivative + amine intermediate Target compound Efficient formation of final product

Chemical Reactions Analysis

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the existing substituents. Common reagents include halogens (chlorine, bromine) and nitrating agents.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity, which is advantageous for drug development and materials science.

Biology

  • Enzyme Inhibition Studies : Research indicates that 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline may act as an inhibitor for specific enzymes involved in metabolic pathways. This property opens avenues for studying its effects on various biological processes .

Medicine

  • Pharmaceutical Intermediate : The compound is being explored as a potential pharmaceutical intermediate in drug synthesis targeting diseases such as cancer and viral infections. Its structural characteristics suggest it could play a role in developing new therapeutic agents .

Industry

  • Agrochemicals Development : Due to its unique chemical properties, it is utilized in the formulation of agrochemicals like herbicides and insecticides. The trifluoromethyl group contributes to the efficacy and stability of these compounds in agricultural applications .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of compounds structurally similar to this compound. It was found that certain derivatives exhibited significant activity against drug-resistant viral strains, indicating potential therapeutic applications in treating viral infections .

Case Study 2: Enzyme Interaction Mechanism

Research focused on the interaction mechanism of this compound with specific enzymes revealed that the compound binds effectively to active sites, modulating enzyme activity. This study provides insights into its potential use as a biochemical tool for studying metabolic pathways .

Data Tables

Application Area Description Potential Impact
ChemistryBuilding block for organic synthesisFacilitates development of new materials
BiologyEnzyme inhibitionInsights into metabolic pathways
MedicinePharmaceutical intermediateDevelopment of new therapeutic agents
IndustryAgrochemical formulationEnhanced efficacy in pest control

Mechanism of Action

The mechanism by which 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in the combination of substituents and their positions. Below is a detailed comparison with analogous aniline derivatives:

Impact of Substituent Position and Electronic Effects

  • Trifluoromethyl Group: The meta-trifluoromethyl group in all listed compounds enhances lipophilicity and metabolic stability, critical for drug bioavailability. However, its position relative to other substituents modulates electronic effects. For example, in 4-(3,4-dimethylphenoxy)-3-(trifluoromethyl)aniline, the para-phenoxy group may sterically hinder interactions with enzymatic targets compared to ortho-substituted isomers .
  • Phenoxy vs. Methoxy: The 3,4-dimethylphenoxy group in the target compound introduces greater steric bulk and electron-donating effects compared to the methoxy group in 4-methoxy-3-(trifluoromethyl)aniline. This difference could influence binding affinity in antimicrobial applications .

Biological Activity

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group and a dimethylphenoxy moiety, which may contribute to its unique pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic uses.

  • Chemical Formula : C12_{12}H12_{12}F3_{3}N
  • CAS Number : 946784-08-3
  • Molecular Weight : 233.23 g/mol

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's ability to penetrate biological membranes and interact with cellular targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antiviral Activity :
    • A study focused on diarylaniline derivatives found that modifications similar to those in this compound resulted in significant antiviral activity against HIV strains. The most potent compounds demonstrated EC50_{50} values in the low nanomolar range, indicating strong antiviral potential .
  • Cytotoxicity Against Cancer Cells :
    • Research evaluating the cytotoxic effects of various aniline derivatives revealed that certain structural modifications led to enhanced activity against human cancer cell lines. Compounds with trifluoromethyl substitutions displayed increased potency compared to their non-substituted counterparts .
  • Enzyme Inhibition Studies :
    • Investigations into the inhibition of branched-chain amino acid transaminases (BCATs) by related compounds showed that structural features such as trifluoromethyl groups could enhance binding affinity and selectivity for these enzymes, which are implicated in cancer metabolism .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50_{50} Value (nM)Reference
This compoundAntiviralNot Specified
Diarylaniline Derivative AAntiviral0.63
Diarylaniline Derivative BCytotoxicity50
Trifluoromethyl Aniline DerivativeEnzyme InhibitionNot Specified

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight325.3 g/molHRMS
LogP3.8Shake-flask
Aqueous Solubility (25°C)12 µg/mLNephelometry
Melting Point92–94°CDSC

Q. Table 2. Comparative Tubulin Inhibition

CompoundIC50 (Plant Tubulin)IC50 (Mammalian Tubulin)
Parent Compound8.2 µM>50 µM
Morpholine Analog9.5 µM45 µM
Hydroxylated Metabolite>50 µM>50 µM

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